molecular formula C9H14O2S B13065796 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid

2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13065796
M. Wt: 186.27 g/mol
InChI Key: RBWGHWZGLQTRJR-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. It incorporates the spiro[3.3]heptane scaffold, which is recognized as a valuable bioisostere for para-substituted benzene rings and saturated ring systems such as cyclohexane and adamantane . This substitution pattern, featuring a carboxylic acid and a methylsulfanyl group on the same bridgehead carbon, makes it a unique precursor for constructing novel molecules with potential improved potency and metabolic stability. The rigid, three-dimensional geometry of the spiro[3.3]heptane core is a powerful tool for conformational restriction, a well-established strategy in ligand-based drug design used to pre-organize a molecule into its bioactive conformation. This can lead to enhanced selectivity and affinity for target proteins . Researchers can leverage the carboxylic acid moiety for amide coupling reactions, while the methylsulfanyl group can serve as a handle for further functionalization, for example, through oxidation to sulfone or sulfoxide derivatives, expanding the scope of accessible analogs. This compound is intended for use in the synthesis of protease inhibitors, enzyme substrates, and other bioactive compounds where a sterically constrained, aliphatic carboxylic acid is required. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the associated safety data sheet prior to use.

Properties

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

2-methylsulfanylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C9H14O2S/c1-12-9(7(10)11)5-8(6-9)3-2-4-8/h2-6H2,1H3,(H,10,11)

InChI Key

RBWGHWZGLQTRJR-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC2(C1)CCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

The spiro[3.3]heptane framework is synthesized using various methods:

  • Cyclopropanation and Rearrangement :

    • A keto ester precursor undergoes cyclopropanation followed by Meinwald rearrangement to yield the spiro[3.3]heptane structure.
    • Example reaction conditions: Epoxidation with m-chloroperbenzoic acid (mCPBA) followed by rearrangement using boron trifluoride etherate (BF₃·Et₂O).
  • Double Malonate Alkylation :

    • Alkylation of malonates produces intermediates that can be cyclized into spirocyclic keto esters, which are further functionalized.

Introduction of the Methylsulfanyl Group

The methylsulfanyl group ($$-SCH_3$$) is added via thiolation:

  • Thiol Addition :

    • A thiol (e.g., methylthiol) reacts with an unsaturated intermediate under basic conditions to form the methylsulfanyl derivative.
  • Nucleophilic Substitution :

    • A halogenated precursor reacts with a thiolate salt (e.g., sodium methylthiolate) to introduce the $$-SCH_3$$ group.

Carboxylic Acid Functionalization

The carboxylic acid group can be introduced in several ways:

  • Oxidation of Alcohols :

    • Alcohol groups on the spirocyclic framework are oxidized using reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
  • Hydrolysis of Esters :

    • Ester intermediates are hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Reaction Conditions and Optimization

Key parameters for optimizing the synthesis include:

Step Reaction Conditions Notes
Cyclopropanation Dichloroketene + alkene at low temperature Yields spirocyclic intermediate; requires inert atmosphere.
Thiol Addition Methylthiol + alkene in basic medium Avoids over-reaction; ensures selectivity for $$-SCH_3$$.
Ester Hydrolysis NaOH or HCl in aqueous medium Mild conditions prevent degradation of the spirocyclic core.

Analytical Data for Purity and Yield

The purity and yield of the synthesized compound are confirmed through:

  • NMR Spectroscopy :

    • Proton ($$^1H$$) and carbon ($$^13C$$) NMR spectra confirm structural integrity.
  • HPLC/LC-MS :

    • High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) ensure high purity.
  • Yield Optimization :

    • Typical yields range from 70% to 92%, depending on reaction conditions and scale.

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxide or sulfonyl derivatives. This reaction is critical for modifying the compound's electronic properties and biological activity.

Reaction TypeReagents/ConditionsProductYieldReferences
SulfoxidationH<sub>2</sub>O<sub>2</sub>, 25°C2-(Methylsulfinyl)spiro[3.3]heptane-2-carboxylic acid78%
SulfonylationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C2-(Methylsulfonyl)spiro[3.3]heptane-2-carboxylic acid85%

Mechanism : The oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that rearrange to sulfoxide or sulfonyl groups.

Nucleophilic Substitution at the Sulfur Atom

The methylsulfanyl group participates in nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Reaction TypeReagents/ConditionsProductYieldReferences
Thiol ExchangeNaSH, DMF, 80°C2-(Sulfhydryl)spiro[3.3]heptane-2-carboxylic acid63%
AminationNH<sub>3</sub>, CuI, 100°C2-(Aminosulfanyl)spiro[3.3]heptane-2-carboxylic acid52%

Mechanism : The reaction follows an S<sub>N</sub>2 pathway, where the nucleophile displaces the methylsulfanyl group. Steric hindrance from the spirocyclic structure reduces reaction rates compared to linear analogs.

Acid-Catalyzed Decarboxylation

The carboxylic acid group undergoes decarboxylation under acidic conditions, yielding hydrocarbon derivatives.

Reaction TypeReagents/ConditionsProductYieldReferences
DecarboxylationH<sub>2</sub>SO<sub>4</sub>, 120°C2-(Methylsulfanyl)spiro[3.3]heptane91%

Mechanism : Protonation of the carboxylate oxygen facilitates CO<sub>2</sub> release, forming a stabilized carbanion intermediate .

Cycloaddition and Ring-Opening Reactions

The spirocyclic framework participates in [2+2] cycloadditions and ring-opening reactions under specific conditions.

Reaction TypeReagents/ConditionsProductYieldReferences
[2+2] CycloadditionUV light, CH<sub>2</sub>Cl<sub>2</sub>Spiro[3.3]heptane-fused cyclobutane derivative48%
Acid-Catalyzed Ring OpeningHCl, EtOH, 60°CLinear dicarboxylic acid derivative67%

Mechanism : The strained spiro system reacts with alkenes or electrophiles to form fused rings or linear products .

Organometallic Reactions

The compound reacts with Grignard reagents after carboxylate activation.

Reaction TypeReagents/ConditionsProductYieldReferences
Grignard AdditionCH<sub>3</sub>MgBr, THF, −78°C2-(Methylsulfanyl)spiro[3.3]heptane-2-methanol74%

Mechanism : The carboxylic acid is first esterified, followed by nucleophilic attack of the Grignard reagent at the carbonyl carbon .

Key Structural and Reaction Insights

  • Steric Effects : The spirocyclic structure imposes steric constraints, slowing reactions at the bridgehead.

  • Electronic Effects : The electron-withdrawing carboxylic acid group enhances the electrophilicity of adjacent carbons .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound's spirocyclic structure is significant in drug design as spiro compounds often exhibit unique biological activities. Research indicates that modifications to the spiro framework can lead to novel pharmacological profiles, making it a candidate for further investigation in drug discovery programs .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of spiro compounds may possess antimicrobial properties. The incorporation of a methylsulfanyl group can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against various pathogens .
  • Neuropharmacology :
    • There is ongoing research into the neuroprotective effects of spiro compounds. The unique structural characteristics of 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid may confer benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or providing antioxidant effects .

Synthetic Methodologies

The synthesis of this compound has been explored through various chemical routes:

  • Cycloaddition Reactions :
    • Synthetic routes involving [2+2] cycloadditions between dichloroketene and olefins have been documented, yielding moderate amounts of spiro compounds. This method highlights the versatility of spirocyclic frameworks in organic synthesis .
  • Functionalization Strategies :
    • Research has focused on introducing different functional groups into the spiro framework to enhance biological activity or modify physical properties. For instance, substituting nitrogen or sulfur-containing groups can significantly alter the compound's reactivity and interaction with biological targets .

Industrial Applications

  • Agricultural Chemistry :
    • Compounds with similar structures have been investigated for use as agrochemicals due to their potential as herbicides or fungicides. The unique properties of this compound may lend themselves to similar applications, although specific studies are still needed to validate efficacy and safety in agricultural settings .
  • Material Science :
    • The compound's structural characteristics may also be explored for developing new materials with specific mechanical or thermal properties. Research into incorporating such compounds into polymer matrices could yield innovative materials for various applications .

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in proteins .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups: The ethoxycarbonyl (-COOEt) and oxo (=O) groups enhance electrophilicity, facilitating nucleophilic reactions . Fluorine Atoms: The difluoro derivative (C₈H₁₀F₂O₂) may exhibit enhanced metabolic stability and bioavailability .
  • Synthesis Pathways :

    • Spiro[3.3]heptane-2-carboxylic acid derivatives are often synthesized via decarboxylation (e.g., heating spiro[3.3]heptane-3,3-dicarboxylic acid at 220°C) or ester hydrolysis .
    • Functionalization strategies include alkylation, acylation, and protection/deprotection of amine groups (e.g., Boc-protected derivatives) .

Physicochemical Properties

  • Thermal Stability : The phenyl-substituted derivative has a high boiling point (379.8°C), likely due to increased molecular rigidity and π-π interactions .
  • Solubility : Carboxylic acid derivatives (e.g., CAS 28114-87-6) are polar and water-soluble under basic conditions, whereas esters (e.g., methyl esters) are more lipophilic .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves functionalizing the spiro[3.3]heptane core via ester intermediates. For example, methyl esters of spiro[3.3]heptane-carboxylic acid derivatives can undergo hydrolysis under basic conditions (e.g., NaOH) to yield carboxylic acids, achieving yields up to 87% when reaction parameters like temperature and solvent polarity are optimized . Introducing the methylsulfanyl group may require thiol-alkylation or nucleophilic substitution at the 2-position, leveraging spirocyclic ring strain to enhance reactivity. Post-synthetic modifications, such as Boc-deprotection using trifluoroacetic acid (TFA), are critical for generating free amines or carboxylic acids .

Q. How should researchers purify and characterize this compound to ensure high purity?

  • Methodological Answer : Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents. Characterization requires a combination of NMR (¹H, ¹³C) to confirm spirocyclic geometry and substituent placement, alongside LC-MS for purity assessment (>95% by HPLC). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at room temperature, away from moisture and light. Derivatives with reactive groups (e.g., free carboxylic acids) may require refrigeration (4°C) to prevent dimerization or decomposition. Long-term stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups at specific positions of the spiro[3.3]heptane core?

  • Methodological Answer : Functionalization often exploits the spirocyclic scaffold’s unique geometry. For example:

  • Ring-opening reactions : Use nucleophiles (e.g., amines, thiols) to attack electrophilic positions, enabling installation of groups like sulfides or amines .
  • Protecting group strategies : Boc-protected intermediates (e.g., tert-butyl esters) allow selective modification at the 6-position before acidic deprotection (TFA) .
  • Cross-coupling : Palladium-catalyzed reactions (Suzuki-Miyaura) can introduce aryl/heteroaryl groups at halogenated positions .

Q. How do computational methods like DFT aid in predicting the compound’s physicochemical properties?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., using the Amsterdam Density Functional program) calculate electronic properties, such as HOMO-LUMO gaps and acidity (pKa). For example, substituent effects on pKa can be modeled by comparing electron-withdrawing/donating groups at the 2- and 6-positions, validated against experimental data from potentiometric titrations . Solvent effects are incorporated via COSMO models, while relativistic corrections (ZORA method) improve accuracy for heavy atoms .

Q. How can researchers resolve contradictions in reported data, such as varying pKa values due to substituent effects?

  • Methodological Answer : Discrepancies in pKa values often arise from differences in solvent systems (aqueous vs. nonpolar) or measurement techniques (potentiometry vs. UV titration). To reconcile

  • Standardize measurement conditions (e.g., 25°C, ionic strength 0.1 M KCl).
  • Compare substituent electronic profiles: Electron-withdrawing groups (e.g., -SO₂CH₃) lower pKa by stabilizing the deprotonated form, while electron-donating groups (e.g., -OCH₃) increase pKa .
  • Validate computational predictions (DFT) with experimental titration curves to identify systematic errors .

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